molecular formula C12H16N2O B11801448 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one

Cat. No.: B11801448
M. Wt: 204.27 g/mol
InChI Key: DUBORTZGCDCAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, which is further connected to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method includes the use of pyridine-3-boronic acid and pyrrolidine in the presence of a palladium catalyst to form the desired product . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
  • 3-(Pyrrolidin-1-yl)propan-1-ol
  • 2-Amino-3-hydroxy-3-(pyridin-4-yl)-1-(pyrrolidin-1-yl)propan-1-one

Comparison: 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(6-pyrrolidin-1-ylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C12H16N2O/c1-2-11(15)10-5-6-12(13-9-10)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3

InChI Key

DUBORTZGCDCAJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)N2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.